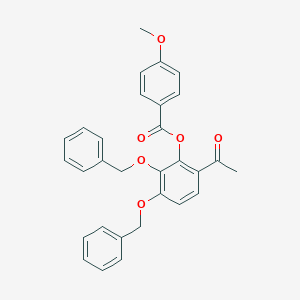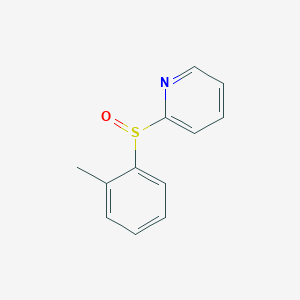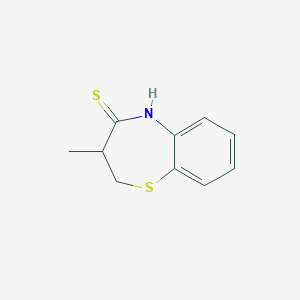
6-Acetyl-2,3-bis(benzyloxy)phenyl4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,3-bis(benzyloxy)phenyl4-methoxybenzoate, commonly known as ABPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABPM is a synthetic compound that belongs to the family of bisbenzylideneacetone derivatives.
Mécanisme D'action
The mechanism of action of ABPM is not fully understood. However, it is believed that ABPM acts as a charge transport material in OLEDs and OPVs. ABPM has been shown to have high electron mobility, which makes it an ideal material for use in these applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ABPM. However, it has been shown to have low toxicity and is considered to be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ABPM is its high purity, which makes it an ideal material for use in lab experiments. ABPM is also easy to synthesize, which makes it a cost-effective material for use in scientific research. However, one of the major limitations of ABPM is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on ABPM. One potential direction is the development of new synthetic methods for ABPM that can improve its solubility and purity. Another potential direction is the study of ABPM in other applications, such as in the fabrication of organic field-effect transistors (OFETs) and organic memory devices. Additionally, further research is needed to fully understand the mechanism of action of ABPM and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of ABPM involves the reaction of 2,3-bis(benzyloxy)benzaldehyde with 4-methoxyphenylacetic acid in the presence of acetic anhydride. This reaction leads to the formation of ABPM, which can be purified through crystallization.
Applications De Recherche Scientifique
ABPM has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of ABPM is in the field of organic electronics, where it is used as a material for the fabrication of organic light-emitting diodes (OLEDs). ABPM has also been studied for its potential applications in the field of organic photovoltaics (OPVs), where it can be used as a material for the fabrication of solar cells.
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[6-acetyl-2,3-bis(phenylmethoxy)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H26O6/c1-21(31)26-17-18-27(34-19-22-9-5-3-6-10-22)29(35-20-23-11-7-4-8-12-23)28(26)36-30(32)24-13-15-25(33-2)16-14-24/h3-18H,19-20H2,1-2H3 |
Clé InChI |
CEONKQKXPXVXFK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)



![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
